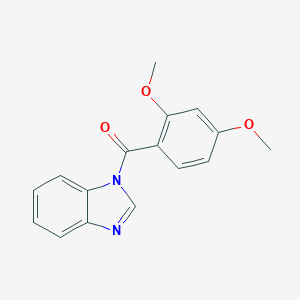
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a benzimidazole derivative, which is a class of organic compounds that have been extensively studied for their diverse biological activities. Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
科学的研究の応用
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has shown promising applications in various scientific research areas. It has been studied for its potential anticancer activity and has shown significant inhibition of cancer cell growth in vitro. The compound has also been investigated for its anti-inflammatory activity and has shown to reduce inflammation in animal models. Additionally, Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been studied for its potential as an antimicrobial agent and has shown to inhibit the growth of various bacterial strains.
作用機序
The mechanism of action of Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer agents.
Biochemical and Physiological Effects
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.
実験室実験の利点と制限
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. Additionally, the compound has shown promising results in various scientific research areas, indicating its potential as a research tool. However, the compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the research on Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone. One potential direction is to investigate the compound's potential as an anticancer agent in vivo. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on cancer cells and inflammation. Another direction is to investigate the compound's potential as an antimicrobial agent, particularly in the context of multidrug-resistant bacterial strains. Finally, the compound's potential as a research tool could be further explored, particularly in the context of drug discovery and development.
Conclusion
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is a promising compound that has shown potential applications in various scientific research areas. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone could lead to the development of new therapies for cancer, inflammation, and infectious diseases.
合成法
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been synthesized using various methods, including the condensation reaction of 2,4-dimethoxybenzaldehyde and o-phenylenediamine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and o-phenylenediamine with the aid of a catalyst, such as p-toluenesulfonic acid. The yield of the compound varies depending on the reaction conditions, and purification is necessary to obtain a pure compound.
特性
製品名 |
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-7-8-12(15(9-11)21-2)16(19)18-10-17-13-5-3-4-6-14(13)18/h3-10H,1-2H3 |
InChIキー |
OYHLRCNIXSRGMF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
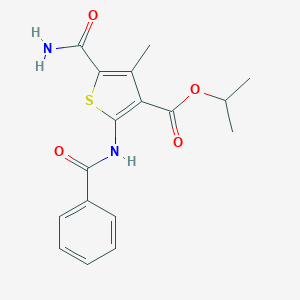
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)
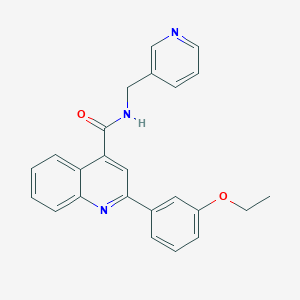
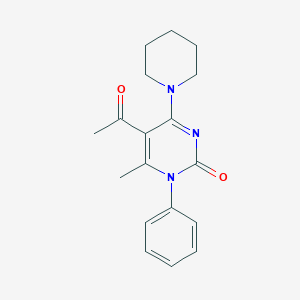
![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)
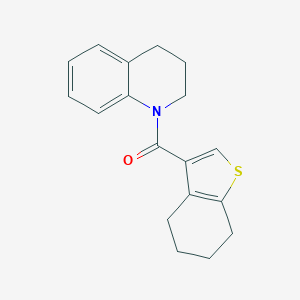
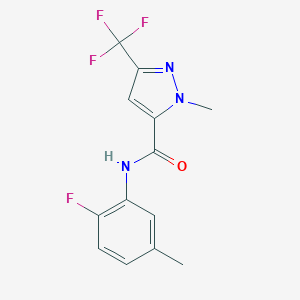
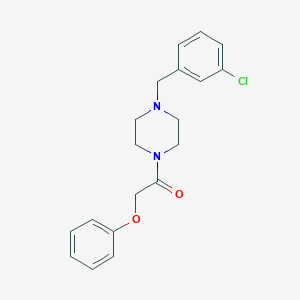
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)